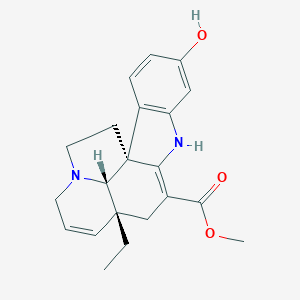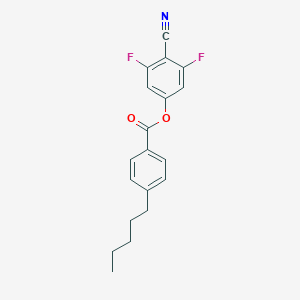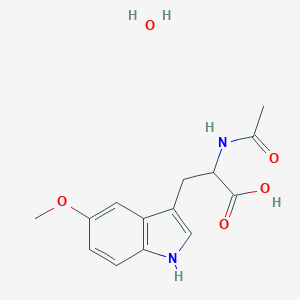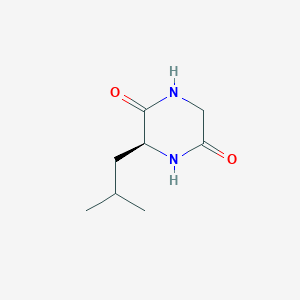![molecular formula C8H15NO3 B051182 Methyl [2-(3-buten-1-yloxy)ethyl]carbamate CAS No. 125183-29-1](/img/structure/B51182.png)
Methyl [2-(3-buten-1-yloxy)ethyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl [2-(3-buten-1-yloxy)ethyl]carbamate, also known as MBOC, is a carbamate derivative that has garnered significant attention in the scientific community due to its potential applications in various fields. MBOC is synthesized through a multi-step process and has been utilized in scientific research for its unique properties.
Mécanisme D'action
Methyl [2-(3-buten-1-yloxy)ethyl]carbamate is a carbamate derivative that inhibits the activity of acetylcholinesterase (AChE) by forming a stable covalent bond with the enzyme. AChE is an important enzyme that plays a crucial role in the transmission of nerve impulses. Inhibition of AChE by Methyl [2-(3-buten-1-yloxy)ethyl]carbamate leads to the accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of the nervous system. This mechanism of action is similar to that of other carbamate pesticides.
Biochemical and Physiological Effects:
Methyl [2-(3-buten-1-yloxy)ethyl]carbamate has been shown to have significant biochemical and physiological effects, particularly on the nervous system. Inhibition of AChE by Methyl [2-(3-buten-1-yloxy)ethyl]carbamate can lead to a range of symptoms, including muscle weakness, respiratory distress, and convulsions. Methyl [2-(3-buten-1-yloxy)ethyl]carbamate has also been shown to have teratogenic effects in animal studies, indicating potential risks to human health.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl [2-(3-buten-1-yloxy)ethyl]carbamate has several advantages for use in lab experiments, including its stability, ease of synthesis, and unique properties. However, there are also limitations to its use, including its potential toxicity and the need for careful handling and disposal.
Orientations Futures
There are several future directions for research on Methyl [2-(3-buten-1-yloxy)ethyl]carbamate, including its potential use as a therapeutic agent for the treatment of Alzheimer's disease and other neurological disorders. Additionally, further investigation into the mechanism of action of Methyl [2-(3-buten-1-yloxy)ethyl]carbamate and its effects on the nervous system could provide valuable insights into the development of new pesticides and other chemical agents. Finally, research into the environmental impact of Methyl [2-(3-buten-1-yloxy)ethyl]carbamate and its potential for bioaccumulation and persistence in ecosystems could inform regulatory decisions regarding its use.
Méthodes De Synthèse
Methyl [2-(3-buten-1-yloxy)ethyl]carbamate is synthesized through a multi-step process starting from 3-hydroxypropyl chloroformate and 3-buten-1-ol. The process involves the reaction of 3-hydroxypropyl chloroformate with 3-buten-1-ol in the presence of a base to form the intermediate, 2-(3-buten-1-yloxy)ethyl chloroformate. The intermediate is then reacted with methylamine to form Methyl [2-(3-buten-1-yloxy)ethyl]carbamate. The synthesis process is detailed and requires careful attention to ensure purity of the final product.
Applications De Recherche Scientifique
Methyl [2-(3-buten-1-yloxy)ethyl]carbamate has been utilized in various scientific research applications, including as a reagent for the determination of amino acids and peptides, as a derivatizing agent for the analysis of alcohols and amines, and as a cross-linking agent for the preparation of polyurethane foams. Methyl [2-(3-buten-1-yloxy)ethyl]carbamate has also been used as a substrate for the study of enzyme kinetics and as a model compound for the investigation of the mechanism of action of carbamate pesticides.
Propriétés
Numéro CAS |
125183-29-1 |
|---|---|
Nom du produit |
Methyl [2-(3-buten-1-yloxy)ethyl]carbamate |
Formule moléculaire |
C8H15NO3 |
Poids moléculaire |
173.21 g/mol |
Nom IUPAC |
methyl N-(2-but-3-enoxyethyl)carbamate |
InChI |
InChI=1S/C8H15NO3/c1-3-4-6-12-7-5-9-8(10)11-2/h3H,1,4-7H2,2H3,(H,9,10) |
Clé InChI |
UTBUUHZLUIHHMJ-UHFFFAOYSA-N |
SMILES |
COC(=O)NCCOCCC=C |
SMILES canonique |
COC(=O)NCCOCCC=C |
Synonymes |
Carbamic acid, [2-(3-butenyloxy)ethyl]-, methyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



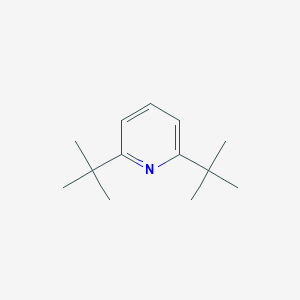
![Furo[3,2-c]pyridine-3-carbonitrile](/img/structure/B51105.png)
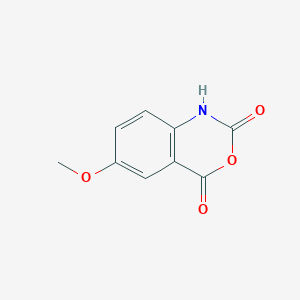
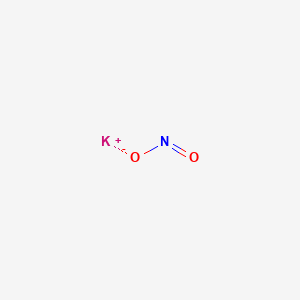


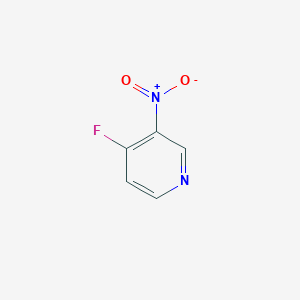
![[(1R,2S)-1-hydroxy-3-phenyl-1-tert-butoxycarbonyl-propan-2-yl]azanium](/img/structure/B51118.png)

